Norharmane Exhibits 35-Fold Higher Affinity for Brain Imidazoline I₂ Receptors than Harmane
In direct competition binding assays against [³H]2-BFI in rat brain membranes, norharmane demonstrates a high-affinity Ki of 20 nM for the imidazoline I₂B receptor, a value that is 35-fold lower (i.e., 35-fold higher affinity) than that of harmane (Ki = 700 nM) [1]. The rank order of potency across six β-carbolines tested under identical conditions was: noreleagnine (12 nM) > norharmane (20 nM) > harmalol (82 nM) > harmaline (177 nM) > harmine (630 nM) > harmane (700 nM) >> FG-7142 (>100,000 nM) [1].
| Evidence Dimension | Binding affinity to brain imidazoline I₂B receptor (Ki) |
|---|---|
| Target Compound Data | 20 nM (norharmane) |
| Comparator Or Baseline | 700 nM (harmane); 630 nM (harmine); 177 nM (harmaline); 82 nM (harmalol); 12 nM (noreleagnine) |
| Quantified Difference | 35-fold higher affinity than harmane; 31.5-fold higher than harmine; 8.9-fold higher than harmaline |
| Conditions | Competition binding against [³H]2-BFI in rat brain membranes |
Why This Matters
Researchers investigating central imidazoline I₂ receptor pharmacology require the unsubstituted norharmane scaffold to achieve sub-100 nM target engagement, whereas harmane and harmine are essentially inactive at this receptor at similar concentrations.
- [1] Miralles A, Esteban S, Sastre-Coll A, Moranta D, Asensio VJ, García-Sevilla JA. High-affinity binding of β-carbolines to imidazoline I2B receptors and MAO-A in rat tissues: norharman blocks the effect of morphine withdrawal on DOPA/noradrenaline synthesis in the brain. Eur J Pharmacol. 2005;518(2-3):234-242. View Source
